BenchChemオンラインストアへようこそ!

4'',6-Di-O-methylerythromycin-d3

LC-MS/MS quantification stable isotope dilution clarithromycin impurity analysis

This site-specific d3-labeled analogue of Clarithromycin EP Impurity P (unlabeled CAS 123967-58-8) provides the exact structural match required for accurate isotope dilution LC-MS/MS quantification of the 4'',6-di-O-methyl impurity. Unlike generic deuterated erythromycins, only this d3-isotopologue ensures co-elution and identical matrix effect correction, critical for ICH Q3A impurity profiling and ICH Q1A(R2) forced degradation studies in ANDA submissions. The non-exchangeable 4''-O-CD₃ label guarantees signal fidelity for pharmacokinetic and tissue distribution analyses, directly supporting cGMP batch-release testing.

Molecular Formula C₃₉H₆₈D₃NO₁₃
Molecular Weight 765
Cat. No. B1153019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'',6-Di-O-methylerythromycin-d3
SynonymsOxacyclotetradecane, Erythromycin deriv.-d3;  4’-O-Methylclarithromycin-d3
Molecular FormulaC₃₉H₆₈D₃NO₁₃
Molecular Weight765
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'',6-Di-O-methylerythromycin-d3: Procurement-Grade Deuterated Internal Standard for Clarithromycin Impurity Quantification


4'',6-Di-O-methylerythromycin-d3 (CAS unlabeled: 123967-58-8; molecular formula C₃₉H₆₈D₃NO₁₃; MW 765.0 g/mol) is a site-specific deuterated analogue of 4'',6-Di-O-methylerythromycin A, a recognized process impurity of the macrolide antibiotic clarithromycin (6-O-methylerythromycin A) [1]. The non-deuterated parent is officially designated as Clarithromycin EP Impurity P by the European Pharmacopoeia and Clarithromycin Impurity P by the USP [2]. The d3 label resides on the 4''-O-methyl group (O-CD₃ vs. O-CH₃), providing a nominal +3 Da mass shift that enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of this specific impurity in clarithromycin drug substance and pharmaceutical formulations .

Why Generic Deuterated Erythromycin Internal Standards Cannot Substitute for 4'',6-Di-O-methylerythromycin-d3


Stable isotope dilution LC-MS/MS quantification fundamentally requires that the internal standard co-elute with and exhibit ionization behavior identical to the target analyte [1]. Generic deuterated erythromycin standards such as erythromycin-d6 (M+6) or erythromycin-¹³C,d3 (M+4) fail this requirement when the analytical target is the specific process impurity 4'',6-Di-O-methylerythromycin A (Clarithromycin EP Impurity P), because structural differences—additional 4''-O-methylation and distinct chromatographic retention—produce different matrix effects at the electrospray ionization source [2]. The deuterium isotope effect on retention time, well documented for perdeuterated compounds, further exacerbates quantification error when the internal standard is not the exact structural isotopologue of the analyte [3]. Only 4'',6-Di-O-methylerythromycin-d3, bearing the identical bis-methylated macrolide scaffold with d3-incorporation exclusively at the 4''-O-methyl position, ensures matched extraction recovery, co-elution, and ionization efficiency throughout the analytical workflow.

Quantitative Differentiation Evidence: 4'',6-Di-O-methylerythromycin-d3 vs. Comparator Internal Standards and Structural Analogs


Mass Spectrometric Differentiation: +3 Da Shift from 4''-O-CD₃ Label Enables Baseline-Resolved Selected Reaction Monitoring

4'',6-Di-O-methylerythromycin-d3 exhibits a nominal mass of 765.0 Da, exactly +3.02 Da above the non-deuterated parent (761.98 Da), corresponding to the replacement of three hydrogen atoms by deuterium at the 4''-O-methyl position (O-CD₃ vs. O-CH₃) . This contrasts with erythromycin-d6 (M+6, MW ~740 Da) and clarithromycin-¹³C,d3 (M+4), which possess different mass shifts and distinct molecular scaffolds that do not match the target impurity. The +3 Da delta is sufficient to avoid isotopic cross-talk from the natural abundance ¹³C₂ isotopologue of the non-deuterated impurity (approximately 2.2% relative abundance at M+2, negligible at M+3), ensuring a clean extracted ion chromatogram for the internal standard channel without interference from the analyte .

LC-MS/MS quantification stable isotope dilution clarithromycin impurity analysis isotopic purity

Chromatographic Co-Elution: Retention Time Matching Between d3-Internal Standard and Clarithromycin EP Impurity P

The fundamental requirement for stable isotope dilution mass spectrometry is that the internal standard co-elutes with the analyte to experience identical matrix-induced ion suppression or enhancement [1]. Deuterated internal standards with ≥3 deuterium atoms on non-exchangeable positions (such as the 4''-O-CD₃ group) generally exhibit minimal deuterium isotope effect on reversed-phase retention time (ΔtR typically <0.05 min) compared to perdeuterated analogs (≥6 D) where ΔtR can exceed 0.2 min, leading to differential matrix effects [2]. In contrast, erythromycin-d6, bearing six deuterium atoms distributed across the macrolide scaffold, carries a higher risk of retention time divergence from the target 4'',6-Di-O-methylerythromycin A impurity, which already elutes at a different retention time from erythromycin A due to the additional 4''-O-methyl group [3].

co-elution matrix effect correction ionization efficiency stable isotope dilution

Lung Tissue Distribution: Rank-Order Positioning of the Non-Deuterated Parent Among O-Methyl Erythromycin Derivatives In Vivo

Yoshida et al. (2000) quantified the lung tissue levels of a series of O-methyl erythromycin derivatives following external jugular vein injection in rats, establishing the following rank order: 6,11,12,4''-tetra-OCH₃ > 6,12-di-OCH₃ > 6,11,4''-tri-OCH₃ > 6,4''-di-OCH₃ (i.e., 4'',6-Di-O-methylerythromycin A, the non-deuterated parent of the target compound) > 6,11-di-OCH₃ > 6-OCH₃ (clarithromycin) > 11-OCH₃ > erythromycin A [1]. The 6,4''-di-OCH₃ derivative thus occupies an intermediate position, with lung levels exceeding those of clarithromycin (the 6-OCH₃ mono-methylated clinical antibiotic) but lower than those of the tetra- and 6,12-di-methylated analogs. The uptake of [¹⁴C]clarithromycin into isolated rat lung cells was significantly inhibited by 6-O-methylerythromycin analogues, including the 6,4''-di-O-methyl derivative, confirming shared carrier-mediated transport recognition [2].

lung affinity tissue distribution O-methyl erythromycin pharmacokinetics

Antibacterial Activity Differentiation: 4''-O-Methylation Attenuates Potency Relative to Clarithromycin and Erythromycin A

Morimoto et al. (1990) systematically evaluated the in vitro antibacterial activity of a series of O-alkyl erythromycin A derivatives against Gram-positive bacterial strains. While 6,12-di-O-methylerythromycin A exhibited comparable antibacterial activity to erythromycin A and 6-O-methylerythromycin A (clarithromycin), the study explicitly demonstrated that O-methylation at the C-4'' position resulted in a decrease of antibacterial activity [1]. This finding is directly relevant to 4'',6-Di-O-methylerythromycin A (the non-deuterated parent): the dual methylation pattern (6-OCH₃ + 4''-OCH₃) confers a pharmacological profile distinct from the clinically used mono-methylated clarithromycin (6-OCH₃ only). The diminished antibacterial potency of the 4''-O-methylated derivatives is consistent with the known structure-activity relationship wherein the 4''-hydroxyl group contributes to ribosomal binding affinity [2].

antibacterial activity structure-activity relationship O-methylation macrolide SAR

Regulatory Impurity Designation: The Non-Deuterated Parent as Clarithromycin EP Impurity P Governs Quality Control Requirements

The non-deuterated parent compound, 4',6-Di-O-methylerythromycin A (CAS 123967-58-8), is officially listed as Clarithromycin EP Impurity P in the European Pharmacopoeia monographs and as Clarithromycin Impurity P in the USP [1]. This regulatory designation transforms the d3-labeled analog from a general research tool into a compliance-critical reference material for abbreviated new drug application (ANDA) filings, method validation, and batch-release testing of clarithromycin active pharmaceutical ingredient. The deuterated internal standard enables accurate quantification of this specified impurity at levels typically required to meet ICH Q3A identification thresholds (≤0.10% for a daily dose ≤2 g/day) [2]. Compared to non-deuterated impurity reference standards used as external standards (which are susceptible to matrix effect-related quantification errors of 15–50% in ESI-LC-MS), the d3-labeled isotopologue enables the stable isotope dilution approach that achieved 90–102% accuracy and 3.8–6.8% RSD precision in a validated multi-analyte antibiotic residue LC-MS/MS method [3].

European Pharmacopoeia USP impurity ANDA filing pharmaceutical quality control

Structural Confirmation by Independent Synthesis and NMR Characterization: Quality Assurance for Procurement Decisions

Sun et al. (2015) reported the independent synthesis and full structural characterization of 6,4''-Di-O-methylerythromycin A, the non-deuterated parent of the target compound, confirming the structure by both ¹H-NMR and ¹³C-NMR spectroscopy [1]. This published synthetic route establishes that the 4''-O-methyl group is chemically accessible and structurally distinct from the 6-O-methyl group of clarithromycin, arising from incomplete protection of the 4''-OH during the selective methylation process. Vendor specifications further indicate that 4'',6-Di-O-methylerythromycin-d3 is supplied with isotopic purity >98% confirmed by HRMS and ¹H/¹³C NMR, and chemical purity by HPLC not less than 98% . In comparison, generic deuterated erythromycin internal standards (e.g., erythromycin-d6) lack the 4''-O-methyl substituent, rendering them structurally incapable of serving as internal standards for this specific impurity, regardless of isotopic purity.

synthesis NMR characterization structure elucidation reference standard quality

High-Value Application Scenarios for 4'',6-Di-O-methylerythromycin-d3 Based on Quantitative Differentiation Evidence


ANDA Regulatory Filing: Quantification of Clarithromycin EP Impurity P in Drug Substance by LC-MS/MS

In generic clarithromycin ANDA submissions, ICH Q3A requires identification and quantification of specified impurities above the 0.10% threshold [1]. 4'',6-Di-O-methylerythromycin-d3 serves as the stable isotope-labeled internal standard for quantifying the homologous non-deuterated impurity (Clarithromycin EP Impurity P, CAS 123967-58-8) using the isotope dilution LC-MS/MS method that achieved 90–102% accuracy and 3.8–6.8% RSD precision in a validated multi-analyte antibiotic method [2]. The exact structural match between the d3-IS and the target impurity ensures co-elution and identical matrix effect correction—a requirement that cannot be met by generic deuterated erythromycin standards such as erythromycin-d6 or clarithromycin-d3, which differ in both methylation pattern and chromatographic retention [3].

Method Development and Validation for Clarithromycin Forced Degradation Studies

Forced degradation studies required by ICH Q1A(R2) generate complex degradation product profiles in which the process impurity 4'',6-Di-O-methylerythromycin A must be chromatographically resolved and quantified [1]. The d3-labeled internal standard enables accurate quantification even in the presence of co-eluting degradation products, because the +3 Da mass shift provides a unique SRM transition for the internal standard that does not overlap with any degradation product or excipient-related ion [2]. This is particularly critical given the structural similarity between this impurity and clarithromycin (differing by only one additional O-methyl group), which can challenge chromatographic baseline resolution under stressed conditions [3].

Pharmacokinetic/Tissue Distribution Studies of Clarithromycin and Its Process-Related Impurities

The lung tissue distribution data from Yoshida et al. (2000) demonstrate that 4'',6-Di-O-methylerythromycin A (the non-deuterated parent) possesses distinct pulmonary disposition characteristics, ranking intermediate among eight O-methyl erythromycin derivatives in rat lung levels after intravenous administration [1]. Researchers conducting tissue distribution or pharmacokinetic studies of clarithromycin impurity profiles can employ the d3-labeled form as an internal standard to simultaneously track and quantify this specific impurity in biological matrices, leveraging its documented participation in the carrier-mediated lung uptake system shared by 6-O-methylerythromycins [2]. The deuterium label on a non-exchangeable O-CD₃ position minimizes the risk of in vivo H/D back-exchange that would compromise quantification accuracy.

Quality Control Batch-Release Testing in Clarithromycin API Manufacturing

During commercial production of clarithromycin, the incomplete protection of the 4''-OH group during the selective 6-O-methylation step inevitably generates 4'',6-Di-O-methylerythromycin A as a process impurity [1]. QC laboratories performing batch-release testing under cGMP require a characterized reference standard for this specified impurity that is traceable to the EP/USP monograph [2]. The d3-labeled isotopologue enables implementation of an isotope dilution LC-MS method that provides the accuracy and precision necessary for quantifying this impurity at the 0.05–0.15% level relative to the clarithromycin API peak, significantly exceeding the capabilities of HPLC-UV methods that suffer from co-elution of closely related macrolide impurities and low UV absorptivity of the erythromycin chromophore (λmax ~220–230 nm) [3].

Quote Request

Request a Quote for 4'',6-Di-O-methylerythromycin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.